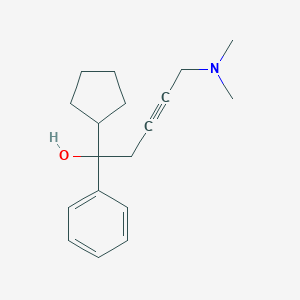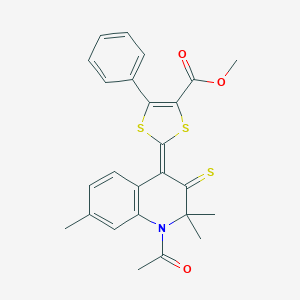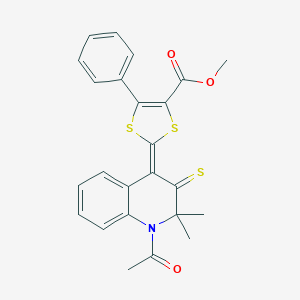![molecular formula C31H33FN4O B314938 {(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(4-fluorophenyl)methanone](/img/structure/B314938.png)
{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(4-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(4-fluorophenyl)methanone is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a fluorobenzoyl group, and a hexahydroindazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(4-fluorophenyl)methanone typically involves multiple steps, including the formation of intermediate compounds. The key steps include:
Formation of the Benzylidene Intermediate: This involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Introduction of the Fluorobenzoyl Group: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzoyl group.
Cyclization to Form the Hexahydroindazole Moiety: The final step involves cyclization of the intermediate to form the hexahydroindazole moiety, which is facilitated by heating and the use of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and fluorobenzoyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
作用机制
The mechanism of action of {(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be mediated through inhibition of pro-inflammatory cytokines, while its anticancer effects could involve the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N’-(4-(dimethylamino)benzylidene)tetradecanohydrazide: Shares the benzylidene and dimethylamino groups but differs in the hydrazide moiety.
Bis[4-(dimethylamino)phenyl]squaraine: Contains dimethylamino groups and is known for its strong electrogenerated chemiluminescence.
Uniqueness
{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(4-fluorophenyl)methanone is unique due to its combination of structural features, which confer specific chemical and biological properties. Its hexahydroindazole moiety, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
属性
分子式 |
C31H33FN4O |
|---|---|
分子量 |
496.6 g/mol |
IUPAC 名称 |
[(7E)-3-[4-(dimethylamino)phenyl]-7-[[4-(dimethylamino)phenyl]methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C31H33FN4O/c1-34(2)26-16-8-21(9-17-26)20-24-6-5-7-28-29(24)33-36(31(37)23-10-14-25(32)15-11-23)30(28)22-12-18-27(19-13-22)35(3)4/h8-20,28,30H,5-7H2,1-4H3/b24-20+ |
InChI 键 |
FGZWOUFZGLBAQV-HIXSDJFHSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)N(C)C)C(=O)C5=CC=C(C=C5)F |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)N(C)C)C(=O)C5=CC=C(C=C5)F |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)N(C)C)C(=O)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[Benzyl(methyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B314856.png)

![(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B314859.png)
![2-{[3-(2-Methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B314860.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B314869.png)
![3'-(4-Bromophenyl)-5'-(3-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B314874.png)
![4-(4-Tert-butylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B314875.png)

![4-[[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B314878.png)
![1-(4-chlorophenyl)-4-[[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino]-1,3-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B314881.png)

![2-{[7-(4-bromobenzylidene)-3-(4-bromophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzoic acid](/img/structure/B314887.png)
![Ethyl 4-{4-[(2,6-dimethylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoate](/img/structure/B314888.png)
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B314892.png)
